methyl (3E)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-(phenylsulfanyl)butanoate
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Overview
Description
Methyl (3E)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-(phenylsulfanyl)butanoate is an organic compound that features a hydrazone functional group, a nitrophenyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3E)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-(phenylsulfanyl)butanoate typically involves the following steps:
Formation of the Hydrazone: This can be achieved by reacting a suitable aldehyde or ketone with 4-nitrophenylhydrazine under acidic or neutral conditions.
Introduction of the Phenylsulfanyl Group: This step might involve a nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the butanoate backbone.
Esterification: The final step could involve esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl (3E)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-(phenylsulfanyl)butanoate would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl and phenylsulfanyl groups could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (3E)-3-[2-(4-aminophenyl)hydrazinylidene]-4-(phenylsulfanyl)butanoate: Similar structure but with an amino group instead of a nitro group.
Methyl (3E)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-(methylsulfanyl)butanoate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
Methyl (3E)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-(phenylsulfanyl)butanoate is unique due to the combination of its functional groups, which can impart specific chemical reactivity and biological activity. The presence of both nitrophenyl and phenylsulfanyl groups can influence its interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N3O4S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl (3E)-3-[(4-nitrophenyl)hydrazinylidene]-4-phenylsulfanylbutanoate |
InChI |
InChI=1S/C17H17N3O4S/c1-24-17(21)11-14(12-25-16-5-3-2-4-6-16)19-18-13-7-9-15(10-8-13)20(22)23/h2-10,18H,11-12H2,1H3/b19-14+ |
InChI Key |
WCAAYLNFARHRKP-XMHGGMMESA-N |
Isomeric SMILES |
COC(=O)C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/CSC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CSC2=CC=CC=C2 |
Origin of Product |
United States |
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